Cas no 230618-41-4 (2-Bromo-6-(pyrrolidin-1-yl)pyridine)

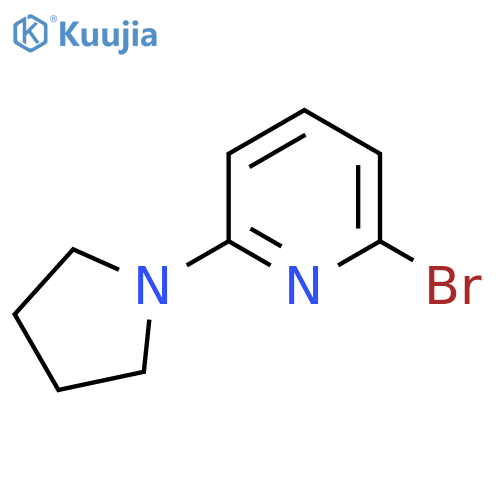

230618-41-4 structure

商品名:2-Bromo-6-(pyrrolidin-1-yl)pyridine

CAS番号:230618-41-4

MF:C9H11BrN2

メガワット:227.101041078568

MDL:MFCD08271892

CID:67122

PubChem ID:15470277

2-Bromo-6-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(pyrrolidin-1-yl)pyridine

- 2-Bromo-6-pyrrolidin-1-ylpyridine

- 2-Bromo-6-pyrrolidin-1-yl-pyridine

- W-206807

- AM86783

- SY269393

- HZOWJDJNPISFJC-UHFFFAOYSA-N

- MFCD08271892

- C9H11BrN2

- F8883-5580

- Pyridine, 2-bromo-6-(1-pyrrolidinyl)-

- AKOS013153811

- SCHEMBL419024

- DTXSID00573067

- 2-bromo-6-pyrrolidin-1-yl pyridine

- 2-bromo-6-pyrrolidin-1-ylpyridine, AldrichCPR

- AB44221

- 2-bromo-6-(1-pyrrolidinyl)pyridine

- CS-0436732

- A816545

- 2-bromo-6-(pyrrolidine-1-yl)pyridine

- TS-03229

- 230618-41-4

-

- MDL: MFCD08271892

- インチ: 1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2

- InChIKey: HZOWJDJNPISFJC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=N1)N1CCCC1

計算された属性

- せいみつぶんしりょう: 226.01100

- どういたいしつりょう: 226.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 16.1Ų

じっけんとくせい

- ゆうかいてん: 86 °C

- PSA: 16.13000

- LogP: 2.50930

2-Bromo-6-(pyrrolidin-1-yl)pyridine セキュリティ情報

2-Bromo-6-(pyrrolidin-1-yl)pyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-6-(pyrrolidin-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170440-25g |

2-Bromo-6-pyrrolidin-1-ylpyridine |

230618-41-4 | 95% | 25g |

$427 | 2021-08-05 | |

| Ambeed | A843482-250mg |

2-Bromo-6-(pyrrolidin-1-yl)pyridine |

230618-41-4 | 98% | 250mg |

$19.0 | 2025-02-24 | |

| Apollo Scientific | OR9181-5g |

2-Bromo-6-pyrrolidin-1-ylpyridine |

230618-41-4 | 5g |

£143.00 | 2023-09-02 | ||

| Life Chemicals | F8883-5580-0.5g |

2-bromo-6-(pyrrolidin-1-yl)pyridine |

230618-41-4 | 95%+ | 0.5g |

$46.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D548856-1g |

2-BroMo-6-(pyrrolidin-1-yl)pyridine |

230618-41-4 | 97% | 1g |

$180 | 2024-05-24 | |

| Fluorochem | 067348-25g |

2-Bromo-6-pyrrolidin-1-ylpyridine |

230618-41-4 | 97% | 25g |

£600.00 | 2022-03-01 | |

| Life Chemicals | F8883-5580-10g |

2-bromo-6-(pyrrolidin-1-yl)pyridine |

230618-41-4 | 95%+ | 10g |

$206.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1290047-5g |

Pyridine, 2-bromo-6-(1-pyrrolidinyl)- |

230618-41-4 | 98% | 5g |

$195 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1290047-25g |

Pyridine, 2-bromo-6-(1-pyrrolidinyl)- |

230618-41-4 | 98% | 25g |

$650 | 2024-06-07 | |

| Matrix Scientific | 083895-1g |

2-Bromo-6-pyrrolidin-1-ylpyridine, 97% |

230618-41-4 | 97% | 1g |

$194.00 | 2023-09-08 |

2-Bromo-6-(pyrrolidin-1-yl)pyridine 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

230618-41-4 (2-Bromo-6-(pyrrolidin-1-yl)pyridine) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:230618-41-4)2-Bromo-6-(pyrrolidin-1-yl)pyridine

清らかである:99%

はかる:25g

価格 ($):469.0